molecular formula C10H8FNO2 B1351957 1-Ethyl-5-fluoro-1h-indole-2,3-dione CAS No. 776-47-6

1-Ethyl-5-fluoro-1h-indole-2,3-dione

Cat. No.: B1351957
CAS No.: 776-47-6
M. Wt: 193.17 g/mol
InChI Key: FKXXSAUARGEYGP-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1h-indole-2,3-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of an ethyl group at the first position and a fluorine atom at the fifth position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-Ethyl-5-fluoro-1h-indole-2,3-dione participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, it binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways .

Cellular Effects

This compound influences various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it modulates the expression of genes involved in inflammatory responses, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events . This compound also inhibits enzymes involved in the synthesis of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it modulates the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic efficacy .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and effectiveness . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

The synthesis of 1-Ethyl-5-fluoro-1h-indole-2,3-dione can be achieved through several methods:

Chemical Reactions Analysis

1-Ethyl-5-fluoro-1h-indole-2,3-dione undergoes various chemical reactions:

Biological Activity

1-Ethyl-5-fluoro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound exhibits a multifaceted mechanism of action primarily through its interactions with various biological targets:

  • Receptor Binding : The compound binds to multiple receptors with high affinity, influencing cellular signaling pathways.
  • Cytokine Modulation : It modulates cytokine responses, which are critical in inflammatory processes.
  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

The compound's unique structure enhances its biochemical interactions:

  • Cellular Effects : It influences cell proliferation and apoptosis. Studies show that it can induce apoptosis in cancer cells and arrest the cell cycle, demonstrating potential as an anticancer agent.
  • Antiviral Activity : Molecular docking studies suggest that it interacts with viral proteins, indicating potential as an antiviral agent.

Biological Activities

This compound has been investigated for various biological activities:

Activity Type Description
AnticancerInduces apoptosis and inhibits cancer cell proliferation.
AntiviralPotentially inhibits viral replication through interaction with viral proteins.
Anti-inflammatoryReduces pro-inflammatory cytokine production by inhibiting relevant enzymes.
AntimicrobialExhibits activity against various bacterial strains and fungi.
AntidiabeticShows promise in modulating glucose metabolism and insulin sensitivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells .
  • Anti-inflammatory Effects : Research indicated that this compound effectively inhibited IL-1 receptor-dependent responses in vitro. Compounds derived from it showed IC50 values as low as 0.01 µM, suggesting strong anti-inflammatory properties .
  • Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Properties

IUPAC Name

1-ethyl-5-fluoroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXXSAUARGEYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406091
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-47-6
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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